Beryllium perchlorate

Catalog No.
S1509695
CAS No.
13597-95-0
M.F
Be(ClO4)2
BeCl2O8
M. Wt
207.91 g/mol
Availability
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Beryllium perchlorate

CAS Number

13597-95-0

Product Name

Beryllium perchlorate

IUPAC Name

beryllium;diperchlorate

Molecular Formula

Be(ClO4)2
BeCl2O8

Molecular Weight

207.91 g/mol

InChI

InChI=1S/Be.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2

InChI Key

MVTQSBYPNJATTN-UHFFFAOYSA-L

SMILES

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Canonical SMILES

[Be+2].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O

Beryllium perchlorate is a highly specialized, intensely hygroscopic inorganic salt primarily supplied as a tetrahydrate (Be(ClO4)2·4H2O) or dihydrate [1]. Distinguished by the combination of the exceptionally small, high-charge-density Be2+ cation and the weakly coordinating perchlorate anion, it serves as a premier precursor for isolating pure solvated beryllium species [2]. Unlike common alkaline earth salts, it exhibits extreme aqueous solubility (exceeding 147 g/100 mL at 25 °C) and high solubility in polar aprotic solvents like acetone [3]. Due to its significant toxicity and strong oxidizing potential, its procurement is strictly reserved for advanced coordination chemistry, specialized Lewis acid catalysis, and low-temperature decomposition pathways to beryllium oxide (BeO) where halide or sulfate contamination must be avoided [1].

Substituting beryllium perchlorate with other beryllium salts (like beryllium sulfate or chloride) or other metal perchlorates (like magnesium perchlorate) compromises both speciation and thermal processing[1]. While magnesium perchlorate is a safer, ubiquitous desiccant and Lewis acid, the Mg2+ cation lacks the extreme polarizing power of Be2+, leading to fundamentally different coordination geometries and weaker catalytic activation[2]. Conversely, attempting to use beryllium chloride in solvation studies introduces coordinating chloride ions that disrupt the formation of pure[Be(H2O)4]2+ or organic solvates [3]. Furthermore, conventional dehydration techniques fail for beryllium perchlorate; unlike magnesium perchlorate, heating the tetrahydrate does not yield an anhydrous salt but instead forces decomposition at 140 °C to a basic perchlorate, dictating entirely different thermal processing parameters[1].

Aqueous Solubility and Precursor Concentration Limit

For applications requiring ultra-high-concentration metal solutions, beryllium perchlorate vastly outperforms standard beryllium salts. At 25 °C, beryllium perchlorate tetrahydrate achieves an extreme aqueous solubility of approximately 198 g/100 mL (8.24 mol/kg) [1]. In direct contrast, beryllium sulfate tetrahydrate reaches its saturation limit at roughly 30.5 to 37 g/100 mL under identical conditions . This greater than 5-fold increase in mass solubility allows chemists to formulate highly concentrated precursor environments without premature precipitation, which is critical for specialized crystallization and controlled hydrolysis studies [1].

Evidence DimensionAqueous Solubility Limit at 25 °C
Target Compound Data~198 g/100 mL (8.24 mol/kg)
Comparator Or BaselineBeryllium sulfate tetrahydrate (~30.5 - 37 g/100 mL)
Quantified Difference>5x higher mass solubility
ConditionsStandard state aqueous solution at 25 °C

Enables the formulation of ultra-high-concentration beryllium precursor solutions for specialized crystallization or hydrolysis studies without premature precipitation.

Anion Non-Coordination in Solution Speciation

When generating pure solvated Be2+ centers, the choice of counterion is critical. Neutron diffraction and mass spectrometry studies reveal that in concentrated beryllium chloride solutions, there is a 10-15% probability of direct inner-sphere contact between Be2+ and Cl-, forming mixed chlorido-hydroxido species[1]. By contrast, the perchlorate anion in beryllium perchlorate is strictly non-coordinating in aqueous and polar aprotic media, ensuring complete exclusion of the anion from the primary hydration sphere [2]. This results in the uncorrupted formation of the pure [Be(H2O)4]2+ cation or pure organic solvates, an impossibility when utilizing halide precursors [2].

Evidence DimensionInner-sphere anion coordination in polar media
Target Compound Data0% anion coordination (pure[Be(H2O)4]2+ formed)
Comparator Or BaselineBeryllium chloride (10-15% direct Be-Cl inner-sphere contact)
Quantified DifferenceComplete elimination of anion interference in the primary coordination sphere
ConditionsConcentrated aqueous solutions and polar aprotic solvents

Essential for isolating pure solvated Be2+ centers in coordination chemistry and structural studies without halide interference.

Thermal Decomposition Profile for BeO Synthesis

Beryllium perchlorate provides a uniquely low-temperature thermal pathway to beryllium oxide (BeO). Thermogravimetric analysis demonstrates that beryllium perchlorate tetrahydrate decomposes to a basic perchlorate intermediate at 140 °C, which subsequently fully decomposes to BeO at 260-270 °C [1]. This is in stark contrast to beryllium sulfate, which requires severe calcination temperatures ranging from 840 °C to over 1150 °C to achieve complete conversion to BeO[2]. This massive reduction in required thermal budget (>500 °C difference) allows for the synthesis of BeO without subjecting the material or the processing equipment to extreme high-temperature calcination [1].

Evidence DimensionCalcination/Decomposition Temperature to BeO
Target Compound DataComplete decomposition to BeO at 260-270 °C
Comparator Or BaselineBeryllium sulfate tetrahydrate (requires >840 °C)
Quantified Difference>500 °C reduction in thermal decomposition temperature
ConditionsThermogravimetric analysis (TGA) in controlled atmosphere

Provides a uniquely low-temperature pathway to synthesize high-purity beryllium oxide, avoiding the severe thermal budgets required for sulfates.

Low-Temperature BeO Nanoparticle Synthesis

Leveraging its exceptionally low decomposition temperature (260-270 °C), beryllium perchlorate is the preferred precursor for synthesizing high-purity beryllium oxide (BeO) powders or nanoparticles without the severe calcination requirements (>840 °C) of beryllium sulfate [1].

Pure Be2+ Solvation and Coordination Studies

Because the perchlorate anion is non-coordinating, this compound is selected over beryllium chloride for generating pure [Be(H2O)4]2+ or organic solvate complexes. It serves as the baseline material for NMR and neutron diffraction studies of the beryllium hydration sphere[2].

Ultra-Strong Lewis Acid Catalysis in Specialized Organics

In highly specific organic transformations requiring an extreme Lewis acid, the high solubility of beryllium perchlorate in polar aprotic solvents (like acetone) allows for the deployment of the ultra-small, highly polarizing Be2+ cation without halide-induced side reactions [3].

UNII

3A00E42LVD

Other CAS

13597-95-0

Dates

Last modified: 07-17-2023

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